Tert-butyl 2-hydroxy-2-methylpropanoate

Catalog No.
S1896532
CAS No.
36293-63-7
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-hydroxy-2-methylpropanoate

CAS Number

36293-63-7

Product Name

Tert-butyl 2-hydroxy-2-methylpropanoate

IUPAC Name

tert-butyl 2-hydroxy-2-methylpropanoate

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-7(2,3)11-6(9)8(4,5)10/h10H,1-5H3

InChI Key

LYFHIDOIJPOKKR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(C)(C)O

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)O

Tert-butyl 2-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol. This compound features a tert-butyl group, a hydroxyl group, and a methylpropanoate moiety, making it a versatile ester derivative. Its structure consists of a central carbon atom bonded to a hydroxyl group (–OH), a tert-butyl group (C(CH₃)₃), and a carbonyl group (C=O) that is further attached to two methyl groups, which gives it the designation of 2-hydroxy-2-methylpropanoate .

, including:

  • Esterification: Reacts with carboxylic acids to form larger esters.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding alcohol and acid.

For instance, the reaction with aqueous potassium hydroxide leads to the formation of 2-hydroxy-2-methylpropanoic acid.

Tert-butyl 2-hydroxy-2-methylpropanoate can be synthesized through several methods:

  • Esterification Reaction: Reacting tert-butyl alcohol with 2-hydroxy-2-methylpropanoic acid under acidic conditions.
    tert butyl alcohol+2 hydroxy 2 methylpropanoic acidtert butyl 2 hydroxy 2 methylpropanoate+H2O\text{tert butyl alcohol}+\text{2 hydroxy 2 methylpropanoic acid}\rightarrow \text{tert butyl 2 hydroxy 2 methylpropanoate}+\text{H}_2\text{O}
  • Claisen Condensation: Utilizing tert-butyl acetoacetate and an appropriate base can lead to the formation of this compound through condensation reactions.

Tert-butyl 2-hydroxy-2-methylpropanoate finds applications in various fields:

  • Organic Synthesis: Serves as an intermediate for synthesizing more complex organic molecules.
  • Polymers and Coatings: Used in the formulation of polymers, adhesives, and sealants due to its chemical stability and reactivity .

Several compounds share structural similarities with tert-butyl 2-hydroxy-2-methylpropanoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Butyl 2-hydroxy-2-methylpropanoateC₈H₁₆O₃Contains an additional butyl group
Tert-butyl α-hydroxyisobutyrateC₈H₁₈O₃Features an α-hydroxyl group, enhancing reactivity
Ethyl 2-hydroxy-2-methylpropanoateC₇H₁₄O₃Ethyl substituent instead of tert-butyl

Uniqueness: Tert-butyl 2-hydroxy-2-methylpropanoate is distinguished by its robust tert-butyl group, which imparts specific steric hindrance and solubility characteristics compared to its analogs. This property may influence its reactivity and utility in synthetic applications.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

36293-63-7

Wikipedia

Tert-Butyl 2-hydroxy-2-methylpropanoate

Dates

Modify: 2023-08-16

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